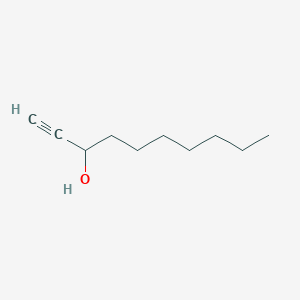

1-Decyn-3-ol

Vue d'ensemble

Description

1-Decyn-3-ol, also known as 3-Decyn-1-ol, is a primary homo-propargylic alcohol derivative . It has a molecular formula of C10H18O and a molecular weight of 154.2493 .

Synthesis Analysis

This compound has been reported to be formed during the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The synthesis of this compound can be achieved through retrosynthetic analysis, a method where the target molecule’s structure is used to reason backwards and arrive at the starting materials needed for the synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Applications De Recherche Scientifique

Mosquito Attractants and Repellents

1-Decyn-3-ol and its analogs have been evaluated for their potential as attractants or repellents for various mosquito species, including Aedes albopictus and Culex quinquefasciatus. Research has shown that certain analogs of this compound can either enhance or suppress the attraction of these mosquitoes when used in specific combinations and conditions, indicating a nuanced role in mosquito behavior and control strategies (Cilek et al., 2012).

Synthesis of Organic Compounds

This compound has been utilized in the synthesis of various organic compounds. For example, it was used in the synthesis of 3′-deoxyribolactones, a process involving a hydrolysis-induced lactonization cascade reaction (Vugts et al., 2008). This highlights its utility in complex organic synthesis processes.

Pheromone Synthesis

In the field of chemical ecology, this compound has been employed in the stereospecific synthesis of insect pheromones. For instance, its application in the synthesis of (Z,Z)-3,5-tetradecadienoic acid, a component of Attagenus elongatulus pheromone, demonstrates its role in creating bioactive compounds (Jarlais & Emken, 2005).

Catalytic Activity Studies

This compound derivatives have been investigated for their catalytic properties. In one study, birnessite-type manganese oxide nanostructures, synthesized using this compound, showed significant enhancement in catalytic activity for benzene oxidation, emphasizing the compound's relevance in catalysis research (Hou et al., 2014).

Plant Defense Mechanisms

Research has also explored the role of this compound in plant biology, particularly in defense mechanisms. A study on Arabidopsis thaliana revealed that treatment with this compound induced some defense genes and enhanced resistance against Botrytis cinerea, suggesting its involvement in plant responses to fungal pathogens (Kishimoto et al., 2007).

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

dec-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBUGZRLSSLUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448309 | |

| Record name | 1-Decyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-23-4 | |

| Record name | 1-Decyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

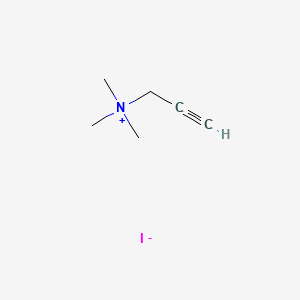

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.